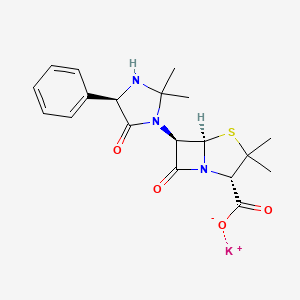

Hetacillin potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'hétacilline potassique est un antibiotique bêta-lactame appartenant à la famille des aminopénicillines. C'est un promédicament, ce qui signifie qu'il n'a pas d'activité antibactérienne en soi, mais il est converti dans l'organisme en ampicilline, qui est active contre une variété de bactéries . L'hétacilline potassique est utilisée dans le traitement des infections bactériennes causées par des organismes sensibles, généralement gram-positifs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'hétacilline est préparée en faisant réagir l'ampicilline avec de l'acétone . La réaction implique la formation d'un dérivé imidazolidinone stable de l'ampicilline. Les conditions de réaction impliquent généralement l'utilisation de l'acétone comme solvant et d'un catalyseur pour faciliter la réaction.

Méthodes de production industrielle : En milieu industriel, la production d'hétacilline potassique implique une synthèse à grande échelle utilisant des conditions de réaction similaires. Le processus comprend la purification du produit final pour assurer sa stabilité et son efficacité. La forme de sel de potassium, l'hétacilline potassique, est administrée par injection, soit par voie intraveineuse, soit par voie intramusculaire .

Analyse Des Réactions Chimiques

Types de réactions : L'hétacilline potassique subit une hydrolyse dans l'organisme pour libérer de l'acétone et former de l'ampicilline . Cette réaction d'hydrolyse est cruciale pour sa conversion en forme active.

Réactifs et conditions courants : La réaction d'hydrolyse se produit dans des conditions physiologiques dans l'organisme, généralement à un pH de 7 et à une température de 37 °C (99 °F) . La réaction est facilitée par la présence d'eau et d'enzymes dans l'organisme.

Principaux produits formés : Le principal produit formé par l'hydrolyse de l'hétacilline potassique est l'ampicilline, qui est un antibiotique actif contre une variété de bactéries .

4. Applications de la recherche scientifique

Chimie : L'hétacilline potassique est utilisée en recherche pour étudier la stabilité et la réactivité des antibiotiques bêta-lactames. Sa conversion en ampicilline fournit des informations sur les mécanismes d'activation des promédicaments et le développement de nouveaux dérivés antibiotiques.

Biologie : En recherche biologique, l'hétacilline potassique est utilisée pour étudier les mécanismes de résistance bactérienne aux antibiotiques bêta-lactames. Les études se concentrent sur l'interaction de l'hétacilline et de son produit d'hydrolyse, l'ampicilline, avec des enzymes bactériennes telles que les bêta-lactamases .

Médecine : L'hétacilline potassique a été utilisée en milieu clinique pour traiter les infections bactériennes. elle a été retirée du marché pour une utilisation humaine en raison de l'absence d'avantages thérapeutiques par rapport à l'ampicilline . Elle est toujours utilisée en médecine vétérinaire pour le traitement de la mammite chez les bovins .

Industrie : Dans l'industrie pharmaceutique, l'hétacilline potassique est utilisée comme composé modèle pour le développement de nouveaux antibiotiques bêta-lactames. Sa stabilité et sa réactivité sont étudiées pour concevoir des formulations antibiotiques plus efficaces et stables.

5. Mécanisme d'action

L'hétacilline potassique est un promédicament qui est converti dans l'organisme en ampicilline . La conversion implique l'hydrolyse du cycle imidazolidinone pour libérer de l'acétone et former de l'ampicilline. L'ampicilline exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie aux protéines de liaison à la pénicilline (PBP) sur la membrane cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, qui sont essentielles à l'intégrité de la paroi cellulaire . Cela conduit à la lyse et à la mort de la cellule bactérienne.

Composés similaires :

- Ampicilline

- Amoxicilline

- Pénicilline G

- Pénicilline V

Comparaison : L'hétacilline potassique est unique en ce qu'elle est un promédicament de l'ampicilline, offrant un profil pharmacocinétique différent par rapport à l'administration directe de l'ampicilline . Contrairement à l'ampicilline, l'hétacilline potassique n'est que marginalement décomposée par l'enzyme bactérienne bêta-lactamase, du moins in vitro . Cela fournit un avantage temporaire en termes de stabilité contre les bactéries productrices de bêta-lactamases. En raison de l'absence d'avantages thérapeutiques significatifs par rapport à l'ampicilline, elle a été largement remplacée par d'autres antibiotiques bêta-lactames en usage clinique .

Applications De Recherche Scientifique

Chemistry: Hetacillin potassium is used in research to study the stability and reactivity of beta-lactam antibiotics. Its conversion to ampicillin provides insights into the mechanisms of prodrug activation and the development of new antibiotic derivatives.

Biology: In biological research, this compound is used to investigate the mechanisms of bacterial resistance to beta-lactam antibiotics. Studies focus on the interaction of hetacillin and its hydrolysis product, ampicillin, with bacterial enzymes such as beta-lactamases .

Medicine: this compound has been used in clinical settings to treat bacterial infections. it has been withdrawn from the market for human use due to the lack of therapeutic advantages over ampicillin . It is still used in veterinary medicine for the treatment of mastitis in cattle .

Industry: In the pharmaceutical industry, this compound is used as a model compound for the development of new beta-lactam antibiotics. Its stability and reactivity are studied to design more effective and stable antibiotic formulations.

Mécanisme D'action

Hetacillin potassium is a prodrug that is converted in the body to ampicillin . The conversion involves the hydrolysis of the imidazolidinone ring to release acetone and form ampicillin. Ampicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to the lysis and death of the bacterial cell.

Comparaison Avec Des Composés Similaires

- Ampicillin

- Amoxicillin

- Penicillin G

- Penicillin V

Comparison: Hetacillin potassium is unique in that it is a prodrug of ampicillin, providing a different pharmacokinetic profile compared to direct administration of ampicillin . Unlike ampicillin, this compound is only marginally broken down by the bacterial enzyme beta-lactamase, at least in vitro . This provides a temporary advantage in terms of stability against beta-lactamase-producing bacteria. due to its lack of significant therapeutic advantages over ampicillin, it has been largely replaced by other beta-lactam antibiotics in clinical use .

Propriétés

Numéro CAS |

5321-32-4 |

|---|---|

Formule moléculaire |

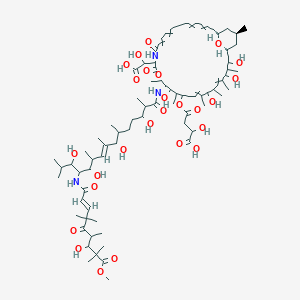

C19H22KN3O4S |

Poids moléculaire |

427.6 g/mol |

Nom IUPAC |

potassium;(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H23N3O4S.K/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10;/h5-9,11-13,16,20H,1-4H3,(H,25,26);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1 |

Clé InChI |

QRSPJBLLJXVPDD-XFAPPKAWSA-M |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

| 5321-32-4 | |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

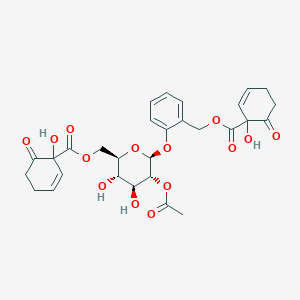

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)